3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-phenylpropanamide
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Overview
Description
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-N-PHENYLPROPANAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is known for its unique structure, which includes a triazolopyrimidine core substituted with a hydroxy group and a phenylpropanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-N-PHENYLPROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 5-methyl-1,2,4-triazole with suitable reagents under controlled conditions.
Amidation: The final step involves the coupling of the hydroxy-substituted triazolopyrimidine with N-phenylpropanamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-N-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenylpropanamide moiety can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-N-PHENYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-N-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The hydroxy group and the triazolopyrimidine core play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-N-PHENYLPROPANAMIDE is unique due to its specific substitution pattern and the presence of both a hydroxy group and a phenylpropanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15N5O2 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-phenylpropanamide |
InChI |
InChI=1S/C15H15N5O2/c1-10-12(14(22)20-15(18-10)16-9-17-20)7-8-13(21)19-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,19,21)(H,16,17,18) |
InChI Key |
FVJFSZXXGPGRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)CCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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